molecular formula C10H18O2 B14475216 Butyl 2,2-dimethylcyclopropane-1-carboxylate CAS No. 71740-06-2

Butyl 2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B14475216
CAS No.: 71740-06-2
M. Wt: 170.25 g/mol
InChI Key: BKMGKRVBNAAPFS-UHFFFAOYSA-N
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Description

Butyl 2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C10H18O2. It is a cyclopropane derivative, characterized by a butyl ester group attached to the cyclopropane ring. This compound is used in various chemical applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2-dimethylcyclopropane-1-carboxylate typically involves the esterification of 2,2-dimethylcyclopropane-1-carboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.

    Reduction: 2,2-dimethylcyclopropane-1-methanol.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2-dimethylcyclopropane-1-carboxylate
  • Ethyl 2,2-dimethylcyclopropane-1-carboxylate
  • Propyl 2,2-dimethylcyclopropane-1-carboxylate

Uniqueness

Butyl 2,2-dimethylcyclopropane-1-carboxylate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the compound’s hydrophobicity and can influence its solubility and reactivity in various solvents.

Properties

CAS No.

71740-06-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

butyl 2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-4-5-6-12-9(11)8-7-10(8,2)3/h8H,4-7H2,1-3H3

InChI Key

BKMGKRVBNAAPFS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC1(C)C

Origin of Product

United States

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